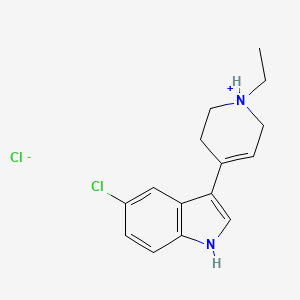
6-Cinnamoyl-m-toluic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cinnamoyl-m-toluic acid is a heterocyclic organic compound with the molecular formula C₁₇H₁₄O₄ and a molecular weight of 266.291 g/mol . It is also known by its IUPAC name, 5-methyl-2-[(E)-3-phenylprop-2-enoyl]benzoic acid . This compound is characterized by the presence of a cinnamoyl group attached to a methyl-substituted benzoic acid core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cinnamoyl-m-toluic acid typically involves the condensation of cinnamic acid derivatives with m-toluic acid under specific reaction conditions . One common method is the Fischer esterification, where cinnamic acid is reacted with m-toluic acid in the presence of an acid catalyst, such as sulfuric acid, to form the ester, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-Cinnamoyl-m-toluic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
6-Cinnamoyl-m-toluic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Cinnamoyl-m-toluic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: Shares the cinnamoyl group but lacks the methyl-substituted benzoic acid core.
m-Toluic Acid: Contains the methyl-substituted benzoic acid core but lacks the cinnamoyl group.
Hydroxycinnamic Acids: Such as ferulic acid and caffeic acid, which have similar structures but different substituents on the aromatic ring.
Uniqueness
6-Cinnamoyl-m-toluic acid is unique due to its specific combination of a cinnamoyl group and a methyl-substituted benzoic acid core, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
77375-50-9 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
5-methyl-2-[(E)-3-phenylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O3/c1-12-7-9-14(15(11-12)17(19)20)16(18)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)/b10-8+ |
Clave InChI |
NNMSOQACCTUWMJ-CSKARUKUSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


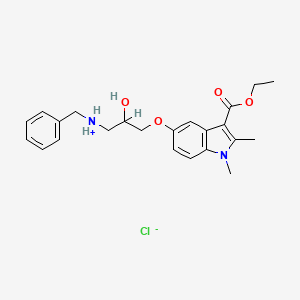
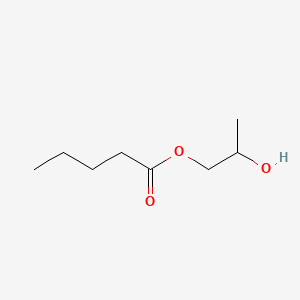

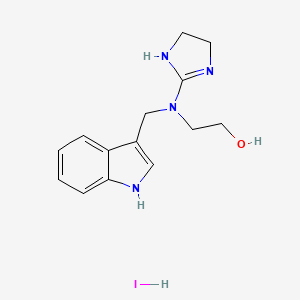
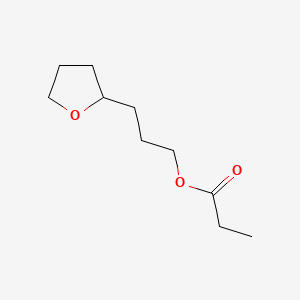
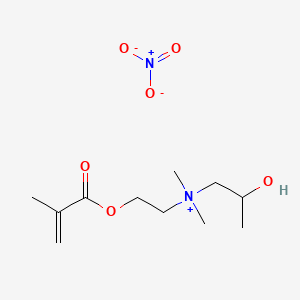
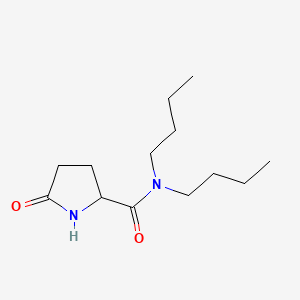

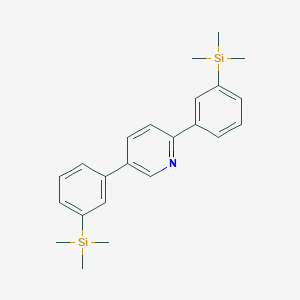

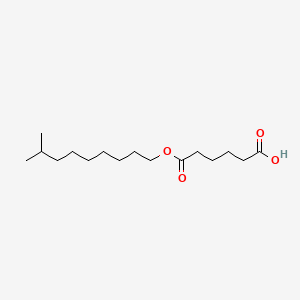
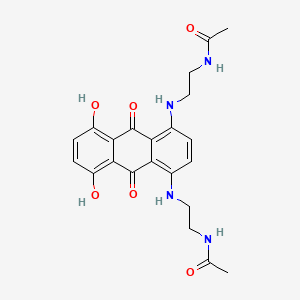
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
